Cas no 1934940-89-2 (2-Bromo-5-fluoro-4-cyanoaniline)

2-Bromo-5-fluoro-4-cyanoaniline structure
1934940-89-2 structure
Product Name:2-Bromo-5-fluoro-4-cyanoaniline
CAS No:1934940-89-2
MF:C7H4BrFN2
MW:215.022463798523
MDL:MFCD28397845
CID:5056912
PubChem ID:67532108
Update Time:2026-02-28

2-Bromo-5-fluoro-4-cyanoaniline Chemical and Physical Properties

Names and Identifiers

    • 4-amino-5-bromo-2-fluorobenzonitrile
    • 2-Bromo-5-fluoro-4-cyanoaniline
    • 4-Amino-5-bromo-2-fluoro-benzonitrile
    • CS-0527016
    • MFCD28397845
    • SCHEMBL2780833
    • DB-138255
    • AT21403
    • 1934940-89-2
    • MDL: MFCD28397845
    • Inchi: 1S/C7H4BrFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2
    • InChI Key: OLHPHLQKJJIZDU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C#N)C(=CC=1N)F

Computed Properties

  • Exact Mass: 213.95419g/mol
  • Monoisotopic Mass: 213.95419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.8

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2-Bromo-5-fluoro-4-cyanoaniline Suppliers

Amadis Chemical Company Limited
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(CAS:1934940-89-2)2-Bromo-5-fluoro-4-cyanoaniline
Order Number:A939858
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:31
Price ($):315.0
Email:sales@amadischem.com

Additional information on 2-Bromo-5-fluoro-4-cyanoaniline

Professional Introduction to 2-Bromo-5-fluoro-4-cyanoaniline (CAS No. 1934940-89-2)

2-Bromo-5-fluoro-4-cyanoaniline, with the chemical formula C₆H₂BrFN₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aniline derivatives, characterized by its bromine and fluoro substituents, which enhance its reactivity and utility in synthetic chemistry. The presence of a cyano group at the para position relative to the bromo and fluoro substituents makes it a versatile building block for further functionalization.

The synthesis of 2-Bromo-5-fluoro-4-cyanoaniline typically involves multi-step organic transformations, starting from readily available aromatic precursors. The bromination and fluorination steps are critical in establishing the desired substitution pattern. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and yield in these transformations. The cyano group is often introduced via cyanation reactions, which can be performed under various conditions, including the use of copper(I) cyanide or potassium cyanide in aqueous or organic solvents.

In recent years, 2-Bromo-5-fluoro-4-cyanoaniline has garnered attention in the development of novel pharmaceutical agents. Its structural features make it a valuable scaffold for designing molecules with potential biological activity. For instance, studies have explored its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromo and fluoro groups serve as handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of the final compounds.

One notable application of 2-Bromo-5-fluoro-4-cyanoaniline is in the preparation of antiviral agents. Researchers have leveraged its framework to develop inhibitors targeting viral proteases and polymerases. The electron-withdrawing nature of the cyano group enhances the reactivity of adjacent positions, facilitating the formation of key pharmacophores. Additionally, computational studies have suggested that modifications at the bromo and fluoro positions can significantly impact binding affinity to biological targets, making this compound a promising candidate for structure-activity relationship (SAR) studies.

The agrochemical industry has also recognized the potential of 2-Bromo-5-fluoro-4-cyanoaniline as a precursor for developing novel pesticides. Its derivatives exhibit herbicidal and fungicidal properties, contributing to sustainable agricultural practices. The introduction of fluorine into aromatic rings is known to improve metabolic stability, leading to more effective and environmentally friendly crop protection agents. Recent patents highlight its role in creating next-generation agrochemicals with enhanced efficacy and reduced environmental impact.

From a synthetic chemistry perspective, 2-Bromo-5-fluoro-4-cyanoaniline serves as a versatile intermediate for constructing heterocyclic compounds. Functionalization at the cyano group can lead to amides, carboxylic acids, or tetrazoles, expanding its utility in medicinal chemistry. The bromo substituent allows for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling access to a wide range of substituted anilines. These transformations are instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns.

The handling and storage of 2-Bromo-5-fluoro-4-cyanoaniline require adherence to standard laboratory protocols to ensure safety and stability. While it is not classified as a hazardous material under current regulations, proper ventilation and personal protective equipment (PPE) are recommended during its use. Storage conditions should minimize exposure to moisture and light to prevent degradation. Researchers working with this compound should also be aware of its potential reactivity with strong oxidizing agents, which may lead to undesired side reactions.

Future research directions involving 2-Bromo-5-fluoro-4-cyanoaniline include exploring new synthetic methodologies and expanding its applications in drug discovery. Advances in flow chemistry have enabled more efficient production scales for this intermediate, potentially reducing costs and improving sustainability. Additionally, green chemistry principles are being integrated into its synthesis to minimize waste and hazardous byproducts. Collaborative efforts between academia and industry are expected to drive innovation in utilizing this compound for therapeutic purposes.

In conclusion,2-Bromo-5-fluoro-4-cyanoaniline (CAS No. 1934940-89-2) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for researchers worldwide. As our understanding of molecular interactions evolves, so too will the applications of this versatile intermediate, solidifying its role as a cornerstone in modern chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1934940-89-2)2-Bromo-5-fluoro-4-cyanoaniline
A939858
Purity:99%
Quantity:5g
Price ($):315.0
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